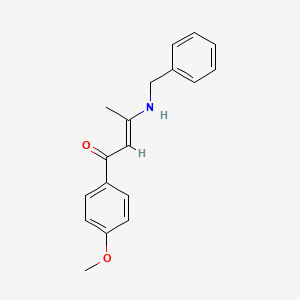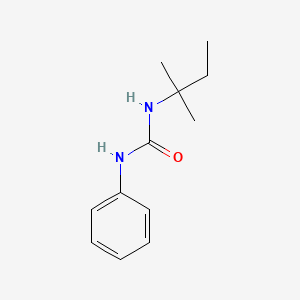![molecular formula C18H24F3N3O2 B5437038 N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5437038.png)
N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as TFB-TAP and belongs to the class of piperazine compounds. TFB-TAP has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用機序
TFB-TAP acts as a selective dopamine D2 receptor antagonist and serotonin 5-HT1A receptor agonist. It has been found to have a high affinity for both receptors, which may contribute to its antipsychotic and anxiolytic effects. TFB-TAP has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TFB-TAP has several biochemical and physiological effects, including the regulation of dopamine and serotonin neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. TFB-TAP has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
TFB-TAP has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. However, TFB-TAP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
TFB-TAP has several potential future directions, including the development of more potent and selective analogs, the investigation of its use in combination therapy for cancer, and the exploration of its neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is needed to fully understand the potential of TFB-TAP in these areas.
Conclusion:
In conclusion, TFB-TAP is a synthetic compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to have potential in the treatment of various diseases. The synthesis method of TFB-TAP has been optimized to increase the yield and purity of the compound. Further research is needed to fully understand the potential of TFB-TAP in drug discovery, neuropharmacology, and cancer research.
合成法
TFB-TAP can be synthesized using several methods, but the most common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with isobutylamine to form 3-(trifluoromethyl)benzylisobutylamine. The resulting compound is then reacted with 2-oxo-N-(piperazin-2-yl)acetamide to form TFB-TAP. The synthesis of TFB-TAP has been optimized to increase the yield and purity of the compound.
科学的研究の応用
TFB-TAP has been used in several scientific research applications, including drug discovery, neuropharmacology, and cancer research. TFB-TAP has been found to have potent antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of schizophrenia and anxiety disorders. TFB-TAP has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various cancers.
特性
IUPAC Name |
N-(2-methylpropyl)-2-[3-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c1-12(2)10-23-16(25)9-15-17(26)22-6-7-24(15)11-13-4-3-5-14(8-13)18(19,20)21/h3-5,8,12,15H,6-7,9-11H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBKQMCTZSVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)


![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5437009.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)


![6-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B5437024.png)
![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437030.png)